

Application Notes and Protocols for Tebipenem Pivoxil in Pediatric Infections

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Compound of Interest

Compound Name: *Tebipenem Pivoxil*

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Introduction and Background

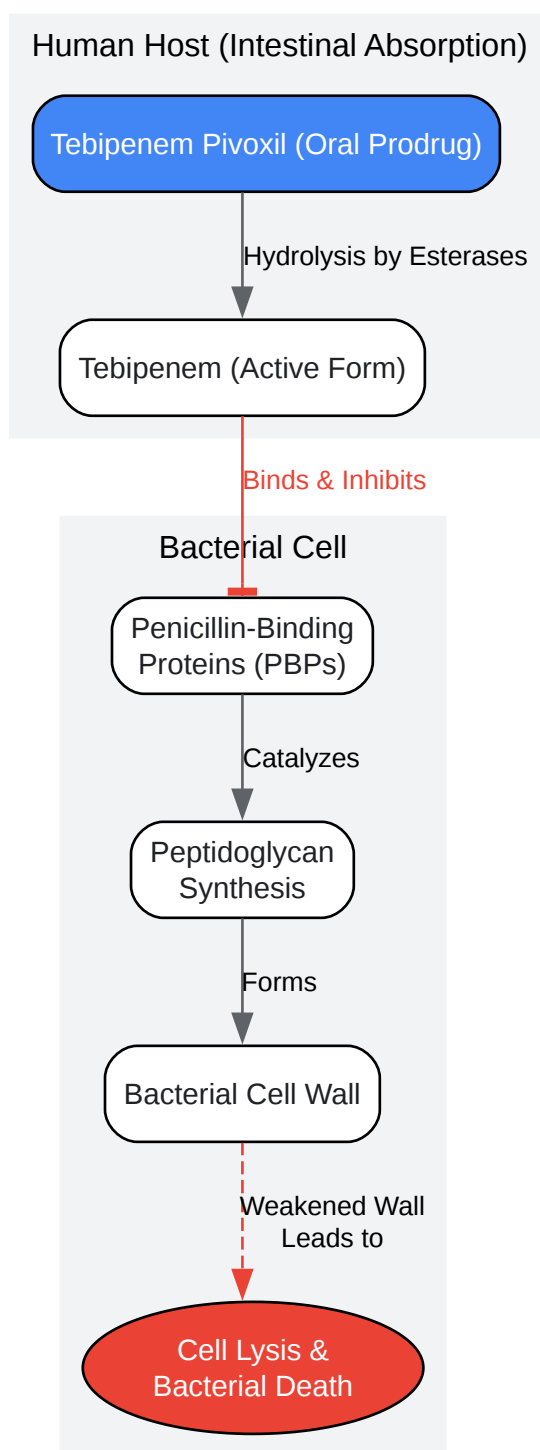
Tebipenem pivoxil is the first orally administered carbapenem antibiotic.[1][2] It is a prodrug that is converted to its active form, tebipenem, in the body.[1][3] This oral formulation provides a significant advantage, particularly in the pediatric population, by potentially reducing the need for intravenous administration and associated hospital stays.[3] In Japan, **tebipenem pivoxil** (marketed as Orapenem®) has been approved and is used for the treatment of pediatric infections such as pneumonia, otitis media, and sinusitis, especially those caused by drug-resistant pathogens.[4][5][6] Its broad spectrum of activity covers key Gram-positive and Gram-negative bacteria, including strains that produce beta-lactamase enzymes, making it a valuable option in an era of growing antimicrobial resistance.[4][7][8]

Mechanism of Action

Tebipenem pivoxil's therapeutic effect is derived from its active moiety, tebipenem. The mechanism of action is consistent with other beta-lactam antibiotics, specifically carbapenems.[4]

- **Prodrug Conversion:** **Tebipenem pivoxil** is administered in its inactive oral form and is absorbed in the intestine. During absorption, it is hydrolyzed by esterases into the active metabolite, tebipenem.[3]

- **Inhibition of Cell Wall Synthesis:** Tebipenem targets and binds to penicillin-binding proteins (PBPs), which are essential bacterial enzymes for the synthesis and cross-linking of peptidoglycan.^{[3][4]} Peptidoglycan forms the structural backbone of the bacterial cell wall.
- **Bactericidal Effect:** By inhibiting PBP activity, tebipenem disrupts the integrity of the bacterial cell wall. This leads to the cessation of cell wall construction, resulting in cell lysis and bacterial death.^{[3][4]}
- **Beta-Lactamase Stability:** A key feature of tebipenem, like other carbapenems, is its structural stability against hydrolysis by many beta-lactamase enzymes, which are a common mechanism of resistance in bacteria against other beta-lactam antibiotics.^{[3][4]}



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Caption: Mechanism of Action of **Tebipenem Pivoxil**.

Pharmacokinetic Profile

The pharmacokinetics (PK) of tebipenem have been evaluated in the pediatric population. A population PK analysis was performed on data from Phase II and Phase III clinical trials involving 217 pediatric patients (ages 0.5-16 years) with otolaryngological infections or pneumonia.[9]

Table 1: Population Pharmacokinetic Parameters of Tebipenem in Pediatric Patients

Parameter	Description	Key Findings	Reference
Model	One-compartment with first-order absorption	This model was found to be the most suitable for describing tebipenem's PK in children.	[9]
CL/F (Apparent Clearance)	Volume of plasma cleared of the drug per unit time	Weight-normalized creatinine clearance (Ccr) was the most significant covariate. CL/F increased with Ccr.	[9]
Vd/F (Apparent Volume of Distribution)	Theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma	Age was the most significant covariate. Vd/F decreased with increasing age.	[9]
Dosage Regimen	4 or 6 mg/kg administered twice daily (b.i.d.)	The analysis supported the validity of the recommended dosage regimens in the pediatric population.	[9]

A separate pilot study in Bangladesh evaluated the pharmacokinetics in 15 children (ages 24-59 months) with shigellosis.[10]

Table 2: Pharmacokinetic Parameters in Pediatric Shigellosis Patients

Parameter	Day 0	Day 1	Day 2	Reference
Cmax (ng/mL)	5053.3	2546.0	3759.2	[10]
AUC (ng·hr/mL)	8481.1	Not Reported	6101.8	[10]
Half-life (t _{1/2})	~1 hour	~1 hour	~1 hour	[10]
Data from a small cohort receiving 4 mg/kg three times daily.				

Clinical Efficacy and In Vitro Activity

A large-scale postmarketing surveillance study in Japan evaluated the efficacy and safety of **tebipenem pivoxil** granules in 3,540 pediatric patients with pneumonia, otitis media, or sinusitis.[5]

Table 3: Clinical Efficacy in Common Pediatric Infections

Infection Type	No. of Patients	Clinical Efficacy Rate	Reference
Pneumonia	434	95.6% (415/434)	[5]
Otitis Media	1,482	93.7% (1,389/1,482)	[5]
Sinusitis	704	93.6% (659/704)	[5]
Overall	2,769	94.0% (2,604/2,769)	[5]

The bacteriological efficacy was also high against major causative pathogens in these pediatric infections.

Table 4: Bacteriological Eradication Rates for Key Pediatric Pathogens

Pathogen	No. of Strains	Eradication Rate	Reference
Streptococcus pneumoniae	142	94.4% (134/142)	[5]
Haemophilus influenzae	141	92.2% (130/141)	[5]
Moraxella (Branhamella) catarrhalis	46	97.8% (45/46)	[5]

Tebipenem demonstrates potent in vitro activity against a broad range of pathogens.

Table 5: In Vitro Activity (MIC90) of **Tebipenem Pivoxil** Against Various Bacteria

Bacterial Species	Tebipenem Pivoxil MIC90 (µg/mL)	Meropenem MIC90 (µg/mL)	Imipenem/C ilastatin MIC90 (µg/mL)	Ceftriaxone MIC90 (µg/mL)	Reference
MSSA	≤0.125	0.25	2	4	[11]
MRSA	16	32	128	>128	[11]
Pyogenic streptococcus	≤0.125	≤0.125	0.25	8	[11]
Escherichia coli	1	1	1	>128	[11]
Klebsiella pneumoniae	0.5	1	4	>128	[11]
Haemophilus influenzae	0.25	0.5	1	16	[11]

Safety and Tolerability

The postmarketing surveillance study provided comprehensive safety data.[5]

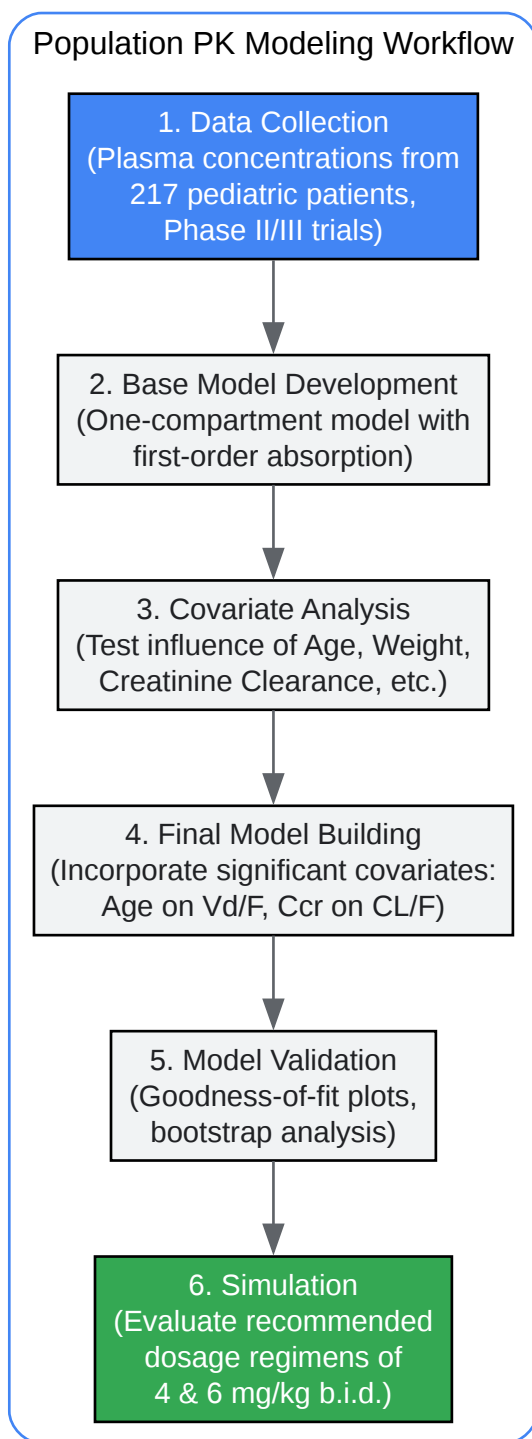
Table 6: Incidence of Adverse Drug Reactions (ADRs) in Pediatric Patients (n=3,331)

ADR Category	Incidence Rate	Most Common ADR	Details	Reference
Overall ADRs	9.97% (332 patients)	Gastrointestinal Disorders	-	[5]
Gastrointestinal Disorders	9.52% (317 patients)	Diarrhea	Diarrhea was reported in 313 patients; 94.9% of cases were resolved or remitted and were not considered clinically significant.	[5]

Experimental Protocols

Protocol: Population Pharmacokinetic Analysis in Pediatric Patients

This protocol is based on the methodology described for the population PK analysis of tebipenem in children with otolaryngological infections or pneumonia.[9]



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Caption: Workflow for Population Pharmacokinetic (PK) Analysis.

Objective: To characterize the population pharmacokinetics of tebipenem in pediatric patients and identify significant covariates influencing its disposition.

Methodology:

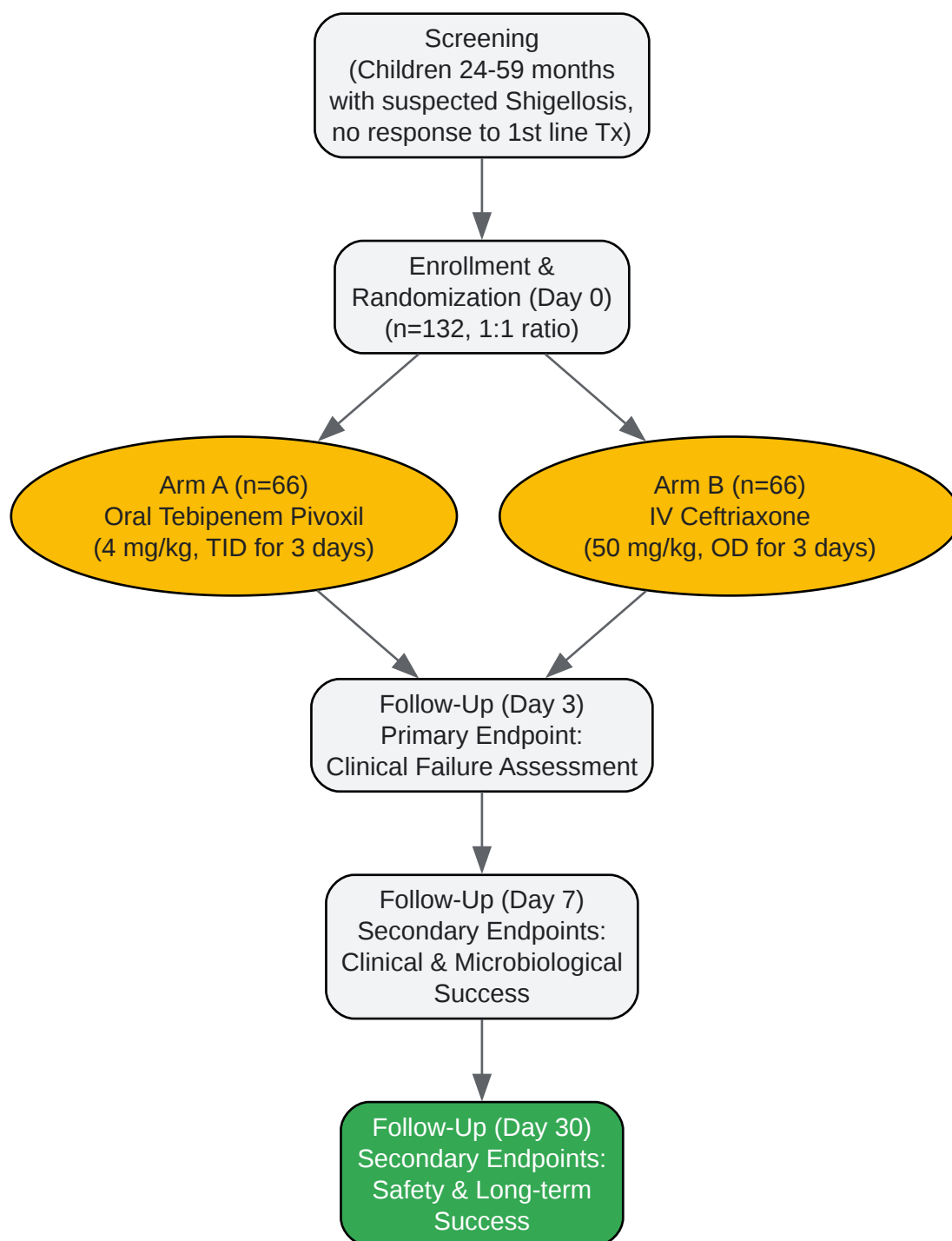
- Patient Population:
 - Enroll pediatric patients (e.g., 0.5 to 16 years of age) diagnosed with otolaryngological infections or bacterial pneumonia.[9]
 - Obtain informed consent from parents or legal guardians.
- Drug Administration and Sampling:
 - Administer **tebipenem pivoxil** granules orally at a dose of 4 or 6 mg/kg twice daily (b.i.d.). [9]
 - Collect sparse plasma samples at various time points post-administration across the patient population. A total of 395 plasma concentration points were used in the reference study.[9]
 - Record precise dosing and sampling times.
- Bioanalytical Method:
 - Measure plasma concentrations of the active moiety, tebipenem, using a validated analytical method (e.g., LC-MS/MS).
- Population PK Modeling:
 - Utilize a non-linear mixed-effects modeling approach (e.g., using NONMEM software).
 - Step 1: Structural Model Development: Test one- and two-compartment models with first-order absorption to determine the best structural model for the data.[9]
 - Step 2: Statistical Model Development: Characterize inter-individual variability (IIV) using an exponential error model for PK parameters (e.g., CL/F, Vd/F). Characterize residual variability using a proportional or combined error model.
 - Step 3: Covariate Analysis: Systematically evaluate the influence of patient characteristics (covariates) such as age, body weight, and weight-normalized creatinine clearance (Ccr)

on the PK parameters.[9] Use a forward inclusion and backward elimination approach.

- Model Validation:
 - Perform goodness-of-fit assessments using diagnostic plots (e.g., observed vs. predicted concentrations).
 - Conduct a visual predictive check (VPC) to compare simulated concentration-time profiles with observed data.
 - Use bootstrapping to assess the stability and robustness of the final model parameter estimates.
- Simulation:
 - Use the final validated model to simulate tebipenem exposure under the studied dosing regimens to confirm their appropriateness for achieving therapeutic targets.

Protocol: Phase IIb Non-Inferiority Trial for Pediatric Shigellosis

This protocol is based on a randomized controlled trial designed to evaluate **tebipenem pivoxil** as an alternative to ceftriaxone for shigellosis in children.[12]



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